1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)-2-(1H-pyrrol-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)-2-(1H-pyrrol-1-yl)ethanone is a synthetic organic compound that has drawn attention for its multifaceted applications in scientific research. This compound's unique chemical structure facilitates diverse biochemical interactions, making it a subject of interest in fields ranging from chemistry to pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, beginning with the preparation of the azabicyclo[3.2.1]octane core. This core is then functionalized with a methylthio group and pyrrol-1-yl ethanone moiety.
Formation of Azabicyclo[3.2.1]octane Core: : This step often employs cyclization reactions using starting materials like cyclohexanone and ammonia.
Introduction of the Methylthio Group: : Utilizing methylthiolating agents under controlled conditions.
Attachment of Pyrrol-1-yl Ethanone: : This final step typically involves condensation reactions to introduce the pyrrole group.
Industrial Production Methods
Industrial-scale production of 1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)-2-(1H-pyrrol-1-yl)ethanone follows a similar pathway but is optimized for yield and efficiency. This can include the use of continuous flow reactors and automated synthesizers.
Chemical Reactions Analysis
Types of Reactions
This compound is reactive and can participate in various types of chemical reactions:
Oxidation: : Typically oxidized by reagents like hydrogen peroxide or potassium permanganate.
Reduction: : Reduced using hydrogenation catalysts or reducing agents such as lithium aluminum hydride.
Substitution: : Participates in nucleophilic or electrophilic substitution reactions depending on the substituents.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: : Catalytic hydrogenation, sodium borohydride, and lithium aluminum hydride.
Substitution: : Halogenated reagents, acid chlorides, or sulfonates.
Major Products Formed
Depending on the reaction type, the major products can vary:
Oxidation: : Sulfoxides or sulfones.
Reduction: : Reduced alkanes or amines.
Substitution: : Varied alkyl or acyl substituted products.
Scientific Research Applications
Chemistry
In chemistry, it is used as a reference compound for the study of stereochemistry and reaction mechanisms. Its structure makes it ideal for investigating intramolecular interactions.
Biology
In biological research, the compound can act as a ligand for binding studies with proteins or nucleic acids. Its binding affinities make it useful in assays and structural biology.
Medicine
The compound's potential pharmacological properties are of interest, particularly as a scaffold for drug design. Researchers study its bioactivity, seeking new therapeutic agents for various diseases.
Industry
In industrial applications, it may be employed in the synthesis of complex molecules, serving as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through interactions with molecular targets such as enzymes or receptors. Its bicyclic structure enables specific binding to these targets, influencing biochemical pathways. The methylthio and pyrrole groups contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-((1R,2S)-3-azabicyclo[3.2.1]octan-8-yl)-2-(1H-pyrrol-1-yl)ethanone: : Lacks the methylthio group, leading to different reactivity.
1-((1R,5S)-3-(methoxy)-8-azabicyclo[3.2.1]octan-8-yl)-2-(1H-pyrrol-1-yl)ethanone: : Similar structure but different substituents.
Uniqueness
The presence of both the methylthio and pyrrole groups distinguishes 1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)-2-(1H-pyrrol-1-yl)ethanone from similar compounds, providing unique chemical and biological properties.
Hope this helps! If there's any other specific info you need, feel free to ask.
Properties
IUPAC Name |
1-(3-methylsulfanyl-8-azabicyclo[3.2.1]octan-8-yl)-2-pyrrol-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2OS/c1-18-13-8-11-4-5-12(9-13)16(11)14(17)10-15-6-2-3-7-15/h2-3,6-7,11-13H,4-5,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKQDOMCDUZFGLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CC2CCC(C1)N2C(=O)CN3C=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.